N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound with a molecular formula of C22H19N2O4S. This compound is characterized by the presence of an acetamide group, a nitrophenyl group, and a phenylsulfanyl group. It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps:
Nitration: The starting material, 4-ethoxyaniline, undergoes nitration to form 4-ethoxy-2-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with phenylacetyl chloride to form N-(4-ethoxy-2-nitrophenyl)-2-phenylacetamide.
Thioether Formation: Finally, the acetamide is reacted with thiophenol under basic conditions to introduce the phenylsulfanyl group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium ethoxide in ethanol.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products
Reduction: N-(4-amino-2-ethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.
Substitution: this compound derivatives.
Oxidation: N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfonyl)acetamide.
Scientific Research Applications
N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxy-2-nitrophenyl)acetamide: Lacks the phenylsulfanyl group, making it less complex.
N-(4-ethoxy-2-nitrophenyl)-2-phenylacetamide: Similar structure but without the phenylsulfanyl group.
N-(4-ethoxy-2-nitrophenyl)-2-(phenylsulfonyl)acetamide: Contains a sulfone group instead of a sulfanyl group.
Uniqueness
N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both the nitrophenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20N2O4S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C22H20N2O4S/c1-2-28-17-13-14-19(20(15-17)24(26)27)23-22(25)21(16-9-5-3-6-10-16)29-18-11-7-4-8-12-18/h3-15,21H,2H2,1H3,(H,23,25) |
InChI Key |
OHTVSZPYSUURPJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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